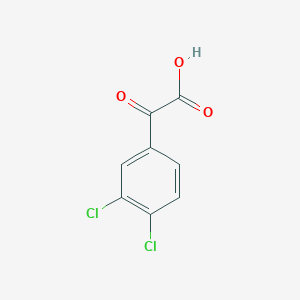

2-(3,4-Dichlorophenyl)-2-oxoacetic acid

Descripción general

Descripción

2-(3,4-Dichlorophenyl)-2-oxoacetic acid is a useful research compound. Its molecular formula is C8H4Cl2O3 and its molecular weight is 219.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3,4-Dichlorophenyl)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dichlorophenyl)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Global Trends in 2,4-D Toxicology and Mutagenicity : Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review to identify global trends in studies related to 2,4-D. They found that the United States was the leading contributor to this research, with the most focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, non-target species (especially aquatic), and molecular imprinting in the field of 2,4-D toxicology and mutagenicity (Zuanazzi, Ghisi, & Oliveira, 2020).

Degradation of 2,4-D by Hydrogen Peroxide and Iron Ions : Pignatello (1992) explored the degradation of 2,4-D in acidic aerated solutions using hydrogen peroxide and iron ions. This study highlighted the potential for complete mineralization of the herbicide through this process, indicating a method for environmental decontamination of 2,4-D (Pignatello, 1992).

Electrooxidation and Oxone for 2,4-D Degradation : Jaafarzadeh, Ghanbari, and Zahedi (2018) investigated a hybrid process combining electrooxidation and Oxone for the degradation of 2,4-D in aqueous solutions. They achieved a significant removal rate under specific conditions, demonstrating the effectiveness of this method in treating 2,4-D contaminated water (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

Effects of 2,4-D on Cellular Metabolism : Mountassif and colleagues (2008) studied the toxicological effects of 2,4-D on the cellular metabolism of the Jerboa (Jaculus orientalis). They observed significant toxicity affecting energy metabolism, morphological perturbation, and oxidative stress (Mountassif et al., 2008).

2,4-D Removal from Polluted Water Sources : EvyAliceAbigail and colleagues (2017) reviewed various strategies for removing 2,4-D from contaminated water sources. They emphasized the need for more efficient methods for complete removal of this herbicide from contaminated sites (EvyAliceAbigail et al., 2017).

Bacterial Endophyte-Enhanced Phytoremediation : Germaine et al. (2006) described the use of a bacterial endophyte to enhance the phytoremediation of 2,4-D. They showed that inoculated plants had a higher capacity for 2,4-D removal, demonstrating an innovative approach to mitigate herbicide contamination (Germaine et al., 2006).

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECOOTOWJXGHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)-2-oxoacetic acid | |

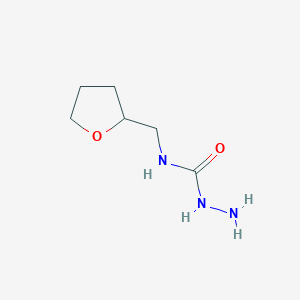

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

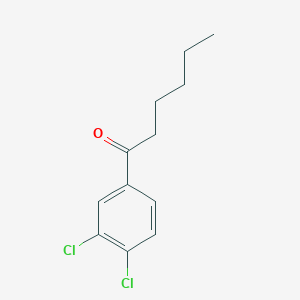

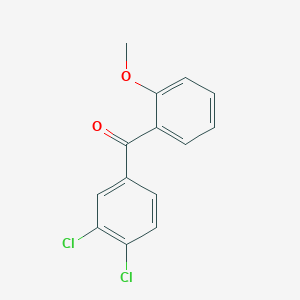

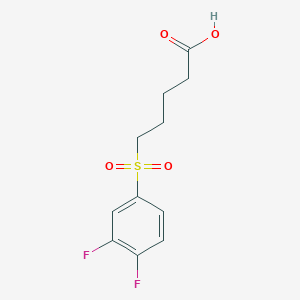

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine](/img/structure/B7868557.png)

![3-(4-Ethylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7868645.png)

![4-[(4-Methoxyphenyl)methoxy]piperidine](/img/structure/B7868650.png)